REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([CH2:11][CH2:12][CH2:13][O:14][CH3:15])[CH:9]=[CH:10][C:3]=12.C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:28](O)=[O:29]>>[F:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([CH2:11][CH2:12][CH2:13][O:14][CH3:15])[CH:9]=[C:10]([CH:28]=[O:29])[C:3]=12
|
Name
|
|
Quantity
|
520 mg
|
Type
|
reactant
|
Smiles
|
FC1=C2C(=NC=C1)N(C=C2)CCCOC
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
9.1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulted residue was dissolve in ethyl acetate
|
Type
|
ADDITION
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Details
|
The solution was poured slowly into a saturated aqueous solution of sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulted residue was purified with a silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=60/40 to 20/80)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C(=NC=C1)N(C=C2C=O)CCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |